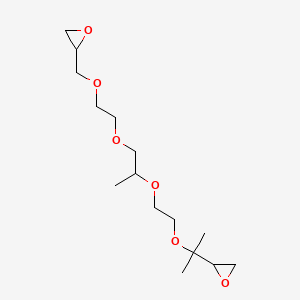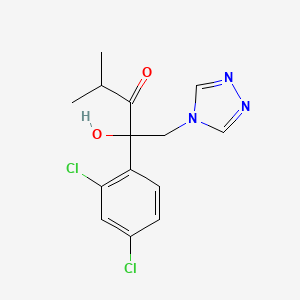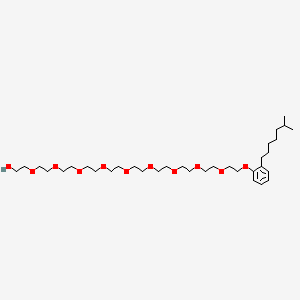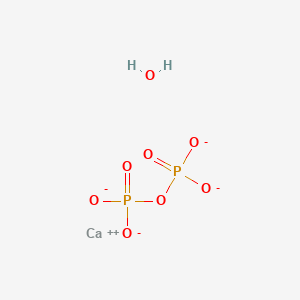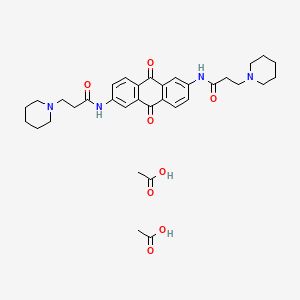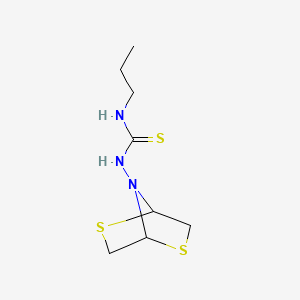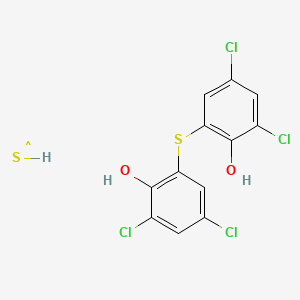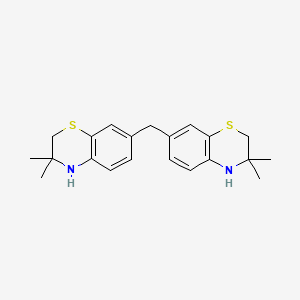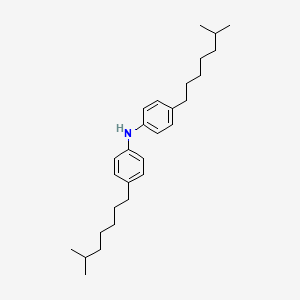
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is an organic compound with the molecular formula C20H32O It is a derivative of indane, characterized by the presence of multiple methyl groups and a hydroxyl group attached to the indane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol typically involves the alkylation of indane derivatives. One common method includes the reaction of indane with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Indane: A simpler structure without the additional methyl and hydroxyl groups.
1-Methylindane: Contains a single methyl group attached to the indane core.
2-Methylindane: Another methylated derivative of indane.
4-Methylindane: Methyl group attached to the benzene ring of indane.
Uniqueness
1,1,3-Trimethyl-6-(1,1,3,3-tetramethylbutyl)indan-5-ol is unique due to its multiple methyl groups and hydroxyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93777-78-7 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,1,3-trimethyl-6-(2,4,4-trimethylpentan-2-yl)-2,3-dihydroinden-5-ol |
InChI |
InChI=1S/C20H32O/c1-13-11-19(5,6)15-10-16(17(21)9-14(13)15)20(7,8)12-18(2,3)4/h9-10,13,21H,11-12H2,1-8H3 |
InChI Key |
VCGAWURZAAIEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC(=C(C=C12)O)C(C)(C)CC(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



